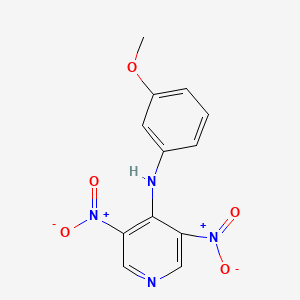

N-(3-methoxyphenyl)-3,5-dinitro-4-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenyl)-3,5-dinitro-4-pyridinamine, commonly known as CL-20, is a high-energy explosive compound. It was first synthesized in 1987 by the US Army Research Laboratory. CL-20 has a molecular formula of C6H5N5O8 and a molecular weight of 374.2 g/mol. It is one of the most powerful explosives known to man, with a detonation velocity of 10,100 meters per second and a detonation pressure of 42 GPa.

Mecanismo De Acción

The mechanism of action of CL-20 is not well understood. It is believed to undergo a rapid and exothermic decomposition upon ignition, which releases a large amount of energy in the form of heat and gas. This energy is then used to initiate a chain reaction that leads to the detonation of the explosive.

Biochemical and Physiological Effects:

CL-20 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause serious health problems if ingested or inhaled. It can also cause skin irritation and burns upon contact.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CL-20 has several advantages for use in laboratory experiments. It is a powerful explosive that can be used to generate high pressures and temperatures, which can be useful for studying materials under extreme conditions. However, it is also a highly reactive and unstable compound that requires careful handling and storage.

Direcciones Futuras

There are several future directions for research on CL-20. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the biochemical and physiological effects of CL-20, as well as its environmental impact. Additionally, there is interest in developing new applications for CL-20, such as in the field of nanotechnology.

Métodos De Síntesis

The synthesis of CL-20 is a complex process that involves multiple steps. The starting material for the synthesis is 3,5-diamino-2,4,6-trinitropyridine, which is reacted with 3-methoxyaniline to form N-(3-methoxyphenyl)-3,5-diamino-2,4,6-trinitropyridine. This intermediate is then nitrated with a mixture of nitric and sulfuric acids to form CL-20.

Aplicaciones Científicas De Investigación

CL-20 has been extensively studied for its potential use as a military explosive. It has a higher energy density than traditional explosives, which makes it more powerful and more effective. It is also less sensitive to shock and friction, which makes it safer to handle and transport.

Propiedades

IUPAC Name |

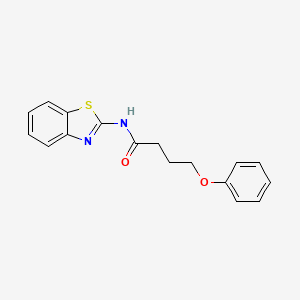

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c1-21-9-4-2-3-8(5-9)14-12-10(15(17)18)6-13-7-11(12)16(19)20/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWITCFETJUORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)

![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)

![2-methyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5206735.png)

![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)

![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)

![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)